BenchChemオンラインストアへようこそ!

2-Phenoxypyrimidine-5-carboxylic acid

Physicochemical profiling Ionization state prediction Salt formation

Procure 2-phenoxypyrimidine-5-carboxylic acid to unlock unique Pd-catalyzed ortho-C–H functionalization, enabling synthesis of TGR5 agonists (1958-fold potency gain), selective H-PGDS inhibitors (TFC-007, >1200-fold selectivity), and pM-range PROTAC degraders. This correct regioisomer is essential for amide library derivatization and targeted protein degradation programs. Ensure you use the 2-phenoxy regioisomer for divergent diversification pathways unavailable with 4-phenoxy or 2-phenyl analogs.

Molecular Formula C11H8N2O3
Molecular Weight 216.19 g/mol
Cat. No. B8816574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxypyrimidine-5-carboxylic acid
Molecular FormulaC11H8N2O3
Molecular Weight216.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=NC=C(C=N2)C(=O)O
InChIInChI=1S/C11H8N2O3/c14-10(15)8-6-12-11(13-7-8)16-9-4-2-1-3-5-9/h1-7H,(H,14,15)
InChIKeyRQZHEFKBUYPEGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenoxypyrimidine-5-carboxylic Acid – Core Scaffold Identity and Procurement Context


2-Phenoxypyrimidine-5-carboxylic acid (CAS 927877-48-3; molecular formula C₁₁H₈N₂O₃; MW 216.19 g/mol) is a heterocyclic building block comprising a pyrimidine ring substituted with a phenoxy group at position 2 and a carboxylic acid at position 5 . It belongs to the broader class of 2-aryloxypyrimidine-5-carboxylic acids, which serve as key intermediates in medicinal chemistry for generating TGR5 agonists, kinase inhibitors, and H-PGDS inhibitors [1]. The compound is commercially available from multiple suppliers at ≥97% purity for pharmaceutical R&D and quality control applications .

Why 2-Phenoxypyrimidine-5-carboxylic Acid Cannot Be Substituted by Regioisomeric or Deoxygenated Analogs


The precise regiochemistry of the phenoxy group at position 2 and the carboxylic acid at position 5 is critical for both synthetic utility and biological derivatization outcomes. Moving the phenoxy group to position 4 (4-phenoxypyrimidine-5-carboxylic acid, CAS 1172849-72-7) alters the electronic environment of the pyrimidine ring, changing reactivity in nucleophilic substitution and amidation chemistry . Replacing the phenoxy ether oxygen with a direct phenyl ring (2-phenylpyrimidine-5-carboxylic acid, CAS 122773-97-1) eliminates the oxygen lone-pair conjugation that modulates ring electronics and hydrogen-bonding capacity [1]. Furthermore, the 2-phenoxy substitution uniquely enables palladium-catalyzed ortho-C–H functionalization of the pendant phenyl ring—a synthetic diversification pathway that is inaccessible to 4-phenoxy or 2-phenylthio analogs [2]. These differences mean that substituting one analog for another can lead to divergent synthetic outcomes and altered biological activity of derived compounds.

Quantitative Differential Evidence: 2-Phenoxypyrimidine-5-carboxylic Acid vs. Closest Analogs


pKa Comparison: Reduced Acidity vs. Unsubstituted Pyrimidine-5-carboxylic Acid

The predicted pKa of 2-phenoxypyrimidine-5-carboxylic acid is 2.82 ± 0.10, which is 0.08 pKa units higher (less acidic) than that of the unsubstituted pyrimidine-5-carboxylic acid (pKa = 2.74 ± 0.10) . This small but measurable shift is attributable to the electron-donating resonance effect of the phenoxy oxygen at position 2, which partially deactivates the carboxylic acid toward deprotonation. The shift is directionally consistent with the known effect of 2-substituents on pyrimidine-5-carboxylic acid dissociation constants [1].

Physicochemical profiling Ionization state prediction Salt formation

Physicochemical Property Differentiation: Density and Boiling Point vs. Unsubstituted and 2-Phenyl Analogs

2-Phenoxypyrimidine-5-carboxylic acid exhibits a predicted density of 1.359 ± 0.06 g/cm³ and a boiling point of 450.1 ± 37.0 °C [1]. These values differ markedly from both the unsubstituted pyrimidine-5-carboxylic acid (density 1.403 ± 0.06 g/cm³; boiling point 318.7 ± 15.0 °C) and the 2-phenyl analog lacking the ether oxygen (density 1.302 g/cm³; boiling point 301 °C) [2]. The higher boiling point of the target compound reflects the increased molecular weight and stronger intermolecular interactions (hydrogen bonding via both the carboxylic acid and the phenoxy oxygen) compared with the 2-phenyl analog, while the lower density compared with the unsubstituted parent indicates the steric effect of the bulky phenoxy substituent disrupting crystal packing.

Physicochemical characterization Chromatographic method development Purification optimization

TGR5 Agonist Scaffold Value: Potency Gap Between Free Acid and Optimized Carboxamide Derivative

The free acid 2-phenoxypyrimidine-5-carboxylic acid (ChEMBL3290728) exhibits weak agonist activity at human TGR5 with an EC₅₀ of 1,410 nM (1.41 μM) when tested in HEK293 cells co-expressing CRE after 5.5 hours via luciferase reporter gene assay [1]. In contrast, the 4-phenoxypyrimidine-5-carboxamide derivative Cpd23g—which retains the same core scaffold but replaces the 5-carboxylic acid with a carboxamide and repositions the phenoxy group to position 4—achieves an EC₅₀ of 0.72 nM (720 pM) at human TGR5 [2]. This ~1,958-fold potency differential demonstrates that the free carboxylic acid is a suboptimal terminal pharmacophore, whereas conversion to the carboxamide unlocks picomolar potency. This establishes 2-phenoxypyrimidine-5-carboxylic acid as a strategic intermediate rather than a final active species for TGR5-targeted programs.

GPCR agonism Metabolic disease Structure-activity relationship

H-PGDS Inhibitor Derivatization: TFC-007 Demonstrates the Scaffold's Privileged Status for Selective Enzyme Inhibition

The 2-phenoxypyrimidine-5-carboxylic acid scaffold yields the potent and selective H-PGDS inhibitor TFC-007 (N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-2-phenoxy-5-pyrimidinecarboxamide) via amidation of the 5-carboxylic acid position. TFC-007 inhibits H-PGDS with an IC₅₀ of 83 nM (0.083 μM) . Crucially, at 100 μM, TFC-007 exhibits negligible inhibition of COX-1, COX-2, 5-LOX, LTC₄ synthase, TXA₂ synthase, and microsomal PGE₂ synthase (mPGES), demonstrating selectivity for H-PGDS over related eicosanoid pathway enzymes . This selectivity profile is a direct consequence of the 2-phenoxy-5-carboxamide pharmacophore geometry; analogs with modifications at either the 2-aryloxy or 5-carboxamide position show altered selectivity patterns .

H-PGDS inhibition Allergic inflammation Targeted protein degradation

Regioselective Synthetic Diversification: 2-Phenoxy Substitution Unlocks Ortho-C–H Functionalization Chemistry

The 2-phenoxy substitution pattern uniquely enables palladium-catalyzed direct ortho-C–H acetoxylation and arylation of the pendant phenyl ring, as demonstrated by Gu et al. (2009) [1]. This reaction provides moderate to excellent yields for introducing acetoxy or aryl groups at the ortho positions of the phenoxy ring, generating phenol derivatives with demonstrated antimycobacterial and herbicidal activities. By contrast, the 4-phenoxypyrimidine-5-carboxylic acid regioisomer cannot participate in this transformation because the pyrimidine nitrogen at position 3 (required for directing-group coordination to palladium) is positioned differently relative to the phenoxy ring, altering the metallacycle geometry . The 2-phenyl analog (lacking the ether oxygen) similarly cannot engage this C–H activation pathway because the oxygen atom serves as the key directing group.

C–H activation Late-stage functionalization Medicinal chemistry diversification

Commercial Purity and Procurement-Grade Comparison: ≥97% with ISO-Certified Quality Control

2-Phenoxypyrimidine-5-carboxylic acid is commercially available at certified purities of ≥97% (NLT 98% from MolCore) with ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . In contrast, the 4-phenoxypyrimidine-5-carboxylic acid regioisomer (CAS 1172849-72-7) is less commonly stocked by major suppliers and is primarily available from sourcing platforms with variable purity documentation, while the 2-phenoxypyrimidine-4-carboxylic acid regioisomer (CAS 503072-50-2) is stocked by fewer vendors, often at lower certified purity . The target compound's broader supplier base—spanning MolCore, Aladdin/Wanvibio, CymitQuimica, ABCR, and multiple Chinese fine chemical manufacturers—provides greater procurement flexibility and competitive pricing compared with its regioisomeric counterparts.

Procurement quality Analytical QC Supply chain reliability

High-Confidence Research and Procurement Application Scenarios for 2-Phenoxypyrimidine-5-carboxylic Acid


TGR5 Agonist Lead Optimization via Parallel Amidation Chemistry

Procurement of 2-phenoxypyrimidine-5-carboxylic acid enables parallel synthesis of diverse 5-carboxamide libraries for TGR5 agonist screening. As established in Section 3 (Evidence Item 3), conversion of the free acid (EC₅₀ = 1,410 nM) to the optimized carboxamide Cpd23g (EC₅₀ = 0.72 nM) yields a ~1,958-fold potency gain [1]. The free acid is thus the optimal starting material for amide library synthesis using standard HATU/EDC coupling conditions with commercially available amine building blocks. Researchers should use Cpd23g as the positive control benchmark and quantify fold-improvement over the free acid baseline.

Selective H-PGDS Inhibitor Development and PROTAC Degrader Assembly

The 2-phenoxypyrimidine-5-carboxylic acid scaffold is the essential core for constructing selective H-PGDS inhibitors such as TFC-007 (IC₅₀ = 83 nM; >1,200-fold selective over COX-1/2, 5-LOX, and related eicosanoid pathway enzymes) . Furthermore, TFC-007 serves as the H-PGDS-binding warhead in PROTAC(H-PGDS)-7, which achieves a DC₅₀ of 17 pM for targeted degradation . Procurement of the parent carboxylic acid allows both inhibitor synthesis and subsequent PROTAC conjugation, supporting programs from hit-to-lead through targeted protein degradation.

Late-Stage Diversification via Palladium-Catalyzed Ortho-C–H Activation

As detailed in Section 3 (Evidence Item 5), the 2-phenoxy substitution uniquely enables Pd-catalyzed ortho-C–H acetoxylation and arylation of the pendant phenyl ring [2]. This synthetic handle is appropriate for medicinal chemistry programs requiring introduction of ortho-substituents to modulate potency, selectivity, or physicochemical properties. The 4-phenoxy and 2-phenyl analogs cannot participate in this transformation, making 2-phenoxypyrimidine-5-carboxylic acid the only viable scaffold choice for this diversification strategy.

Physicochemical Property-Driven Chromatographic Method Development

The distinct physicochemical profile of 2-phenoxypyrimidine-5-carboxylic acid (density 1.359 g/cm³; boiling point 450.1 °C; pKa 2.82) differentiates it from unsubstituted pyrimidine-5-carboxylic acid (density 1.403 g/cm³; BP 318.7 °C; pKa 2.74) and 2-phenylpyrimidine-5-carboxylic acid (density 1.302 g/cm³; BP 301 °C) [3]. These differences enable baseline separation by reversed-phase HPLC and inform recrystallization solvent selection. Analytical laboratories developing purity methods for this compound should anticipate retention time shifts and ionization state differences relative to regioisomeric impurities.

Quote Request

Request a Quote for 2-Phenoxypyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.